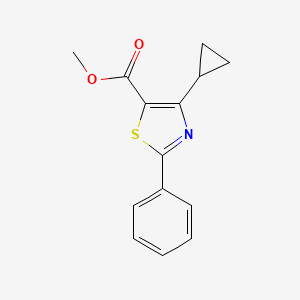
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinct reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves the introduction of fluorine atoms onto a benzene ring through electrophilic aromatic substitution reactions. One common method includes the reaction of a difluoromethoxybenzene derivative with a trifluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes halogenation, methoxylation, and thiolation steps, each requiring specific reaction conditions to achieve high yields and purity. The final product is purified through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or a simpler alkylthio group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alkylthio derivatives.
Substitution: Amino or alkoxy-substituted benzene derivatives.
科学研究应用
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Industry: Used in the production of specialty chemicals and materials with specific fluorinated functionalities.
作用机制
The mechanism by which 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 1,2-Difluoro-4-methoxybenzene
- 1,2-Difluoro-4-(trifluoromethylthio)benzene
- 1,2-Difluoro-4-difluoromethoxybenzene
Uniqueness
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is unique due to the combination of difluoromethoxy and trifluoromethylthio groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of multiple fluorine atoms also enhances its chemical stability and reactivity compared to similar compounds.
属性
分子式 |
C8H3F7OS |
|---|---|
分子量 |
280.16 g/mol |
IUPAC 名称 |
1-(difluoromethoxy)-4,5-difluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H |
InChI 键 |
OBRMDVIEDYMAHN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)F)SC(F)(F)F)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


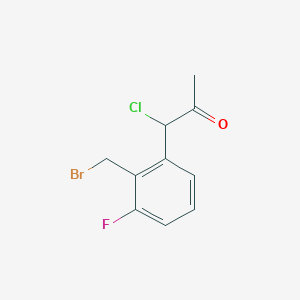
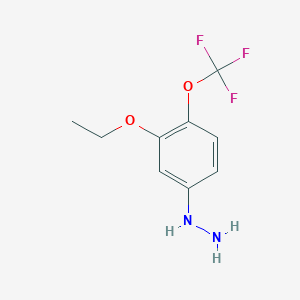
![(Z)-methyl 2-ethoxy-3-((2'-(N'-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate](/img/structure/B14046373.png)
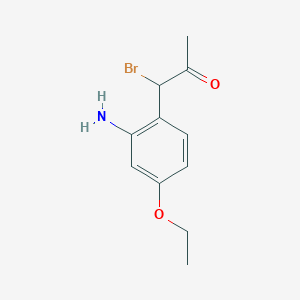
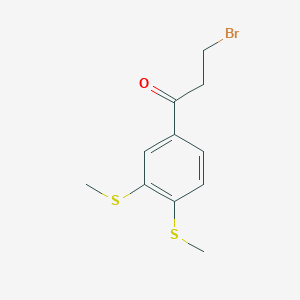
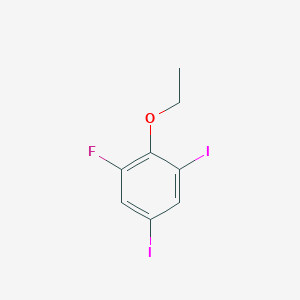
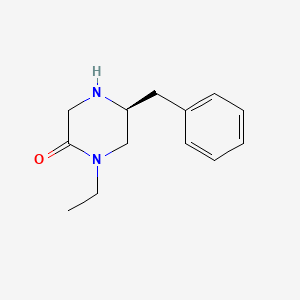
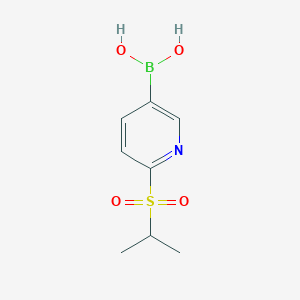
![4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)

